Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1228631-72-8
VCID: VC7057044
InChI: InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F
Molecular Formula: C17H21BrFNO3
Molecular Weight: 386.261

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

CAS No.: 1228631-72-8

Cat. No.: VC7057044

Molecular Formula: C17H21BrFNO3

Molecular Weight: 386.261

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate - 1228631-72-8

Specification

CAS No. 1228631-72-8
Molecular Formula C17H21BrFNO3
Molecular Weight 386.261
IUPAC Name tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key HYCCBTCAUAYFHF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate, reflects its dual functional groups: a tert-butyloxycarbonyl (Boc)-protected piperidine ring and a 5-bromo-2-fluorobenzoyl substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the benzoyl group’s halogens enable further derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₁BrFNO₃
Molecular Weight386.26 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F
InChIKeyHYCCBTCAUAYFHF-UHFFFAOYSA-N
CAS Number1228631-72-8

The crystal structure remains uncharacterized, but computational models predict a planar benzoyl group orthogonal to the piperidine ring, stabilized by van der Waals interactions. Solubility data are unspecified, though analogous Boc-protected piperidines exhibit moderate solubility in dichloromethane and dimethylformamide.

Synthesis and Manufacturing

While no published protocols directly describe this compound’s synthesis, analogous routes suggest a multi-step process. A plausible pathway involves:

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate .

  • Friedel-Crafts Acylation: The Boc-protected piperidine undergoes acylation with 5-bromo-2-fluorobenzoyl chloride using Lewis acids (e.g., AlCl₃) to install the benzoyl group.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT85–90%
Acylation5-Bromo-2-fluorobenzoyl chloride, AlCl₃, DCM, reflux60–70%

Applications in Pharmaceutical Research

The compound’s bromine and fluorine atoms render it a versatile intermediate:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom facilitates palladium-catalyzed coupling with boronic acids to form biaryl structures, common in kinase inhibitors.

  • Nucleophilic Aromatic Substitution: Fluorine’s electronegativity activates the benzene ring for substitutions, enabling the introduction of amines or thiols.

DerivativeTarget ClassTherapeutic Area
Biaryl PiperidinesJAK/STAT InhibitorsAutoimmune Diseases
Sulfonamide AnaloguesCarbonic Anhydrase InhibitorsOncology

Despite its utility, no clinical candidates derived from this compound have been reported, underscoring its role as a preclinical intermediate.

Research Gaps and Future Directions

Current literature lacks:

  • In Vitro Toxicity Profiles: Cytotoxicity assays in HEK293 or HepG2 cells.

  • Process Optimization: Scalable synthetic routes using continuous flow chemistry.

  • Structural Elucidation: X-ray crystallography to confirm conformation.

Future studies should explore photocatalytic C–H functionalization to diversify the benzoyl group and computational modeling to predict metabolic stability.

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